molecular formula C8H14N4S2 B4890916 4-methyl-5-(4-thiomorpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-methyl-5-(4-thiomorpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B4890916
M. Wt: 230.4 g/mol
InChI Key: FVQRTMXPHAYFTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-5-(4-thiomorpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. It is a heterocyclic organic compound with the molecular formula C9H16N4S2 and a molar mass of 252.38 g/mol. The compound is also known by its chemical name, MTMTS.

Mechanism of Action

The mechanism of action of MTMTS is not well understood. However, it is believed that the compound exerts its biological activity by interacting with specific enzymes or proteins in the body. The thione and thiomorpholine moieties of the compound are thought to be responsible for its biological activity.
Biochemical and Physiological Effects:
MTMTS has been shown to exhibit significant antifungal and antibacterial activity. It has also been found to possess anticancer properties, with studies showing that it can induce apoptosis in cancer cells. Additionally, the compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using MTMTS in laboratory experiments is its relatively simple synthesis method. The compound is also stable under normal laboratory conditions, making it easy to handle. However, one limitation of using MTMTS is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its biological activity.

Future Directions

There are several future directions for research on MTMTS. One area of interest is the development of new anticancer drugs based on the structure of MTMTS. Another potential application is in the development of new corrosion inhibitors for industrial use. Additionally, further studies are needed to elucidate the mechanism of action of MTMTS and to identify its molecular targets in the body.
Conclusion:
In conclusion, MTMTS is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to exhibit significant biological activity, including antifungal, antibacterial, and anticancer properties. Further research is needed to fully understand its mechanism of action and to identify its potential uses in various fields.

Synthesis Methods

The synthesis of MTMTS involves the reaction of 4-methyl-5-(4-chloromethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with thiomorpholine in the presence of a base. The reaction takes place under mild conditions and yields the desired product in good yield. The purity of the product can be improved by recrystallization.

Scientific Research Applications

MTMTS has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its antifungal, antibacterial, and anticancer properties. The compound has also been investigated for its potential use as a corrosion inhibitor, as well as in the treatment of Alzheimer's disease.

properties

IUPAC Name

4-methyl-3-(thiomorpholin-4-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4S2/c1-11-7(9-10-8(11)13)6-12-2-4-14-5-3-12/h2-6H2,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQRTMXPHAYFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CN2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-(thiomorpholin-4-ylmethyl)-1H-1,2,4-triazole-5-thione

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